N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H19ClFN3O3S and its molecular weight is 495.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds structurally related to N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide have been synthesized and evaluated for their antibacterial activity. For instance, derivatives of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibacterial agents (Borad, Patel, Bhoi, & Parmar, 2015). Similarly, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide demonstrated antimicrobial activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticonvulsant Evaluation
Research on indoline derivatives with a focus on anticonvulsant properties found that N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives exhibited significant anticonvulsant activity, highlighting the potential for the development of new anticonvulsant medications (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Anti-inflammatory Activity
A study on novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives reported significant anti-inflammatory activity, suggesting these compounds as potential leads for anti-inflammatory drug development (Sunder & Maleraju, 2013).
Enzymatic Inhibition and Antioxidant Activity
Some studies focused on the synthesis of derivatives for the inhibition of specific enzymes or for antioxidant properties. For example, derivatives of thiazolidine-2,4-dione demonstrated inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting potential applications in diabetes management (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014). Additionally, certain thiazolidin-4-one derivatives were synthesized and showed promising antioxidant activity, indicating their potential use in combating oxidative stress (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c26-20-7-3-1-5-16(20)13-28-22(31)14-29-21-8-4-2-6-19(21)25(24(29)33)30(23(32)15-34-25)18-11-9-17(27)10-12-18/h1-12H,13-15H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGKTUYUXWVROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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